![molecular formula C15H16N4 B7754076 2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine](/img/structure/B7754076.png)
2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine
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Overview
Description
2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine is a heterocyclic compound that features both quinoline and pyrazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the quinoline ring through conventional named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, inhibiting their function and leading to antimicrobial and anticancer effects . The pyrazole ring can modulate enzyme activity and receptor binding, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-(4,8-Dimethylquinolin-2-yl)-5-methylpyrazol-3-amine can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their anti-inflammatory and anticancer properties.
Quinolyl hydrazones: These compounds have a similar structure and are used in coordination chemistry and as chelating agents.
The uniqueness of this compound lies in its combined quinoline and pyrazole moieties, which provide a broader range of biological activities and applications compared to compounds with only one of these structures.
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-5-4-6-12-10(2)7-14(17-15(9)12)19-13(16)8-11(3)18-19/h4-8H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBFAFMVLISZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3C(=CC(=N3)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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